
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group (-CF₃) and the pyridine ring in its structure contributes to its distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Additionally, direct introduction of the trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper can be employed .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity. The use of catalysts and specific reagents is also common to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials, such as coatings and polymers, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in various binding interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate include:
- **4-[4-Chloro-3-(trifluoromethyl)phenyl]-4
4-(Trifluoromethyl)pyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
ethyl 2-[4-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-7-9(10(12,13)14)6(11)3-4-15-7/h3-4H,2,5H2,1H3 |
Clé InChI |
MLIVQBRXFBPSBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=CC(=C1C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




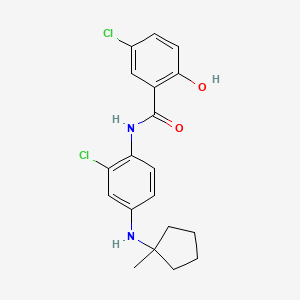
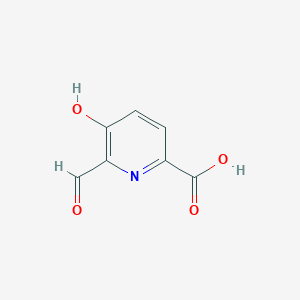
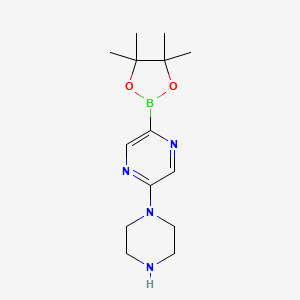
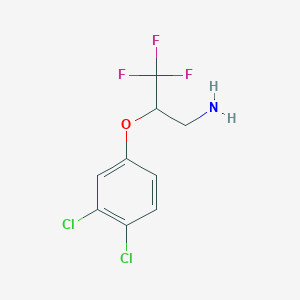
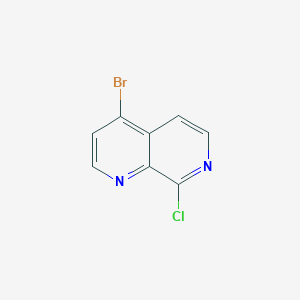
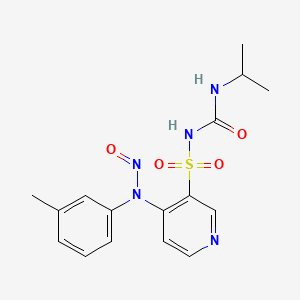
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)

![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)

![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)

